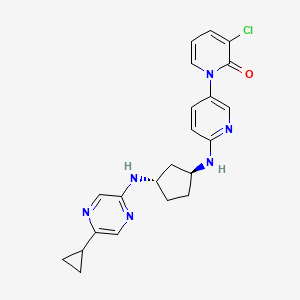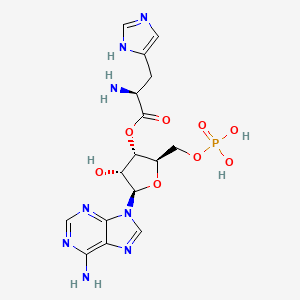
Hbv-IN-44
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-44 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B is a major global health concern, affecting millions of people worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load and mitigating the progression of the disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-44 involves multiple steps, starting from readily available starting materials. The process typically includes:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s antiviral activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized to improve efficiency and reduce costs. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques. The industrial production process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hbv-IN-44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to enhance the compound’s efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may be explored for enhanced antiviral activity or improved pharmacokinetics.
Aplicaciones Científicas De Investigación
Hbv-IN-44 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the life cycle of HBV and to identify potential targets for antiviral therapy.
Medicine: Clinically, this compound is being explored for its potential to treat chronic hepatitis B infections, with ongoing studies to evaluate its efficacy and safety.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs, contributing to the pipeline of potential treatments for HBV.
Mecanismo De Acción
Hbv-IN-44 exerts its antiviral effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of viral polymerase, an enzyme crucial for the replication of the viral genome. By binding to the active site of the polymerase, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells. Additionally, the compound may interfere with other stages of the viral life cycle, such as viral entry or assembly, further enhancing its antiviral efficacy.
Comparación Con Compuestos Similares
Hbv-IN-44 is compared with other antiviral compounds to highlight its unique properties:
Lamivudine: While both this compound and lamivudine inhibit viral polymerase, this compound has shown a higher barrier to resistance, making it a more durable treatment option.
Tenofovir: Compared to tenofovir, this compound exhibits a different mechanism of action, potentially offering complementary effects when used in combination therapy.
Entecavir: this compound and entecavir both target HBV polymerase, but this compound may offer improved pharmacokinetic properties, such as better oral bioavailability.
List of Similar Compounds
- Lamivudine
- Tenofovir
- Entecavir
- Adefovir
- Telbivudine
Propiedades
Fórmula molecular |
C22H26N2O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(6S)-10-methoxy-9-morpholin-4-yl-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C22H26N2O5/c1-13(2)17-8-14-9-19(23-4-6-29-7-5-23)21(28-3)10-15(14)18-11-20(25)16(22(26)27)12-24(17)18/h9-13,17H,4-8H2,1-3H3,(H,26,27)/t17-/m0/s1 |
Clave InChI |
MOZUCSCFCDSORF-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |
SMILES canónico |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


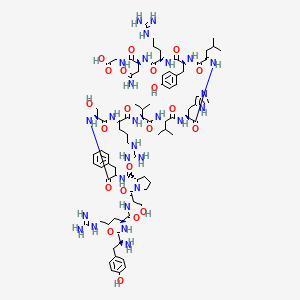
![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)

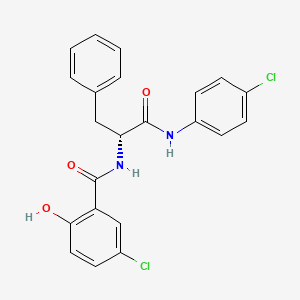

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
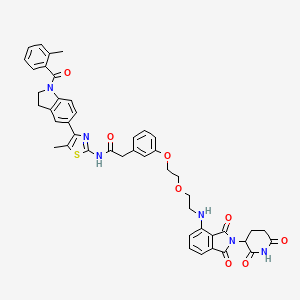

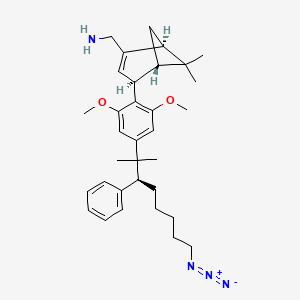
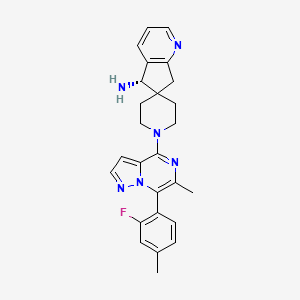
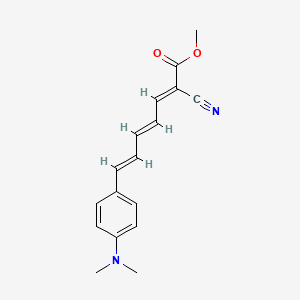
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
